molecular formula C25H30N4O3S B2437640 4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide CAS No. 863558-81-0

4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide

Cat. No. B2437640
CAS RN: 863558-81-0
M. Wt: 466.6
InChI Key: NPUBFXAOOHMWCB-UHFFFAOYSA-N
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Description

The compound “4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide” is a complex organic molecule. It contains a phenylpiperazine moiety, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. For instance, the phenylpiperazine moiety could potentially undergo reactions typical of aromatic amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the types of functional groups present .

Scientific Research Applications

Applications in Photodynamic Therapy and Photosensitizing

  • A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new benzenesulfonamide derivative groups containing Schiff base and analyzed their properties. They found that these compounds, especially zinc(II) phthalocyanine, have potential applications in photodynamic therapy for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Potential in Anticancer Applications

  • Another study by Öncül, Öztürk, and Pişkin (2022) explored the synthesis and characterization of zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base. Their findings suggest that these compounds have promising applications as potential photosensitizers in photodynamic therapy, an alternative therapy in cancer treatment (Öncül, Öztürk, & Pişkin, 2022).

Use in Photocatalytic Applications

  • Gülen Atiye Öncül et al. (2021) synthesized and investigated the photophysical and photochemical properties of zinc(II) phthalocyanine with benzenesulfonamide derivative substituents. The study highlighted the photosensitizing abilities of these compounds, making them suitable for photocatalytic applications (Gülen Atiye Öncül et al., 2021).

Application in PET Imaging

  • Gao, Xu, Wang, and Zheng (2014) conducted a study focusing on the high-yield synthesis of a derivative of benzenesulfonamide for potential use in PET (Positron Emission Tomography) selective CB2 radioligand imaging. This highlights the compound's potential application in diagnostic imaging and research (Gao, Xu, Wang, & Zheng, 2014).

Antifungal Activity

  • Kumar et al. (2015) studied the microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules. They found these compounds to exhibit good anticancer activity against certain cancer cell lines, highlighting their potential therapeutic applications (Kumar et al., 2015).

HIV-1 Infection Prevention

  • Cheng De-ju (2015) focused on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists. These compounds were identified as potential targeting preparations in the prevention of human HIV-1 infection (Cheng De-ju, 2015).

Cognitive Enhancing Properties

  • Hirst et al. (2006) investigated SB-399885, a compound related to benzenesulfonamide, for its potential cognitive enhancing properties. This research indicates a potential application in treating cognitive deficits such as those in Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Phenylpiperazine derivatives are found in a variety of pharmaceuticals and can have a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would likely be determined through experimental testing. This could include tests to determine the compound’s toxicity, potential for causing irritation or sensitization, and environmental impact .

Future Directions

Future research on this compound could involve further exploration of its potential uses, particularly if it shows promise as a pharmaceutical agent. This could involve in-depth studies of its mechanism of action, pharmacokinetics, and efficacy in preclinical and clinical trials .

properties

IUPAC Name

4-methoxy-3-methyl-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S/c1-20-17-23(10-11-25(20)32-2)33(30,31)27-19-24(21-7-6-12-26-18-21)29-15-13-28(14-16-29)22-8-4-3-5-9-22/h3-12,17-18,24,27H,13-16,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUBFXAOOHMWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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